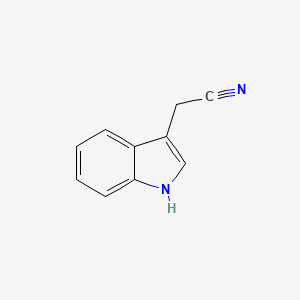

3-Indoleacetonitrile

概述

描述

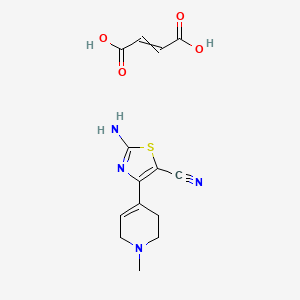

吲哚-3-乙腈是一种有机化合物,属于吲哚类衍生物。它在植物生物学和化学领域中是一个重要的分子,因为它作为吲哚-3-乙酸的前体,而吲哚-3-乙酸是一种重要的植物激素。

作用机制

吲哚-3-乙腈主要通过在植物中转化为吲哚-3-乙酸而发挥其作用。这种转化涉及调节植物生长和发育的酶促反应。 在医学研究中,它与神经递质通路相互作用,影响细胞活力和信号传导 .

类似化合物:

吲哚-3-乙酸: 来自吲哚-3-乙腈的一种植物激素。

吲哚-3-丁酸: 另一种具有类似功能的植物生长调节剂.

吲哚-3-甲醇: 以其抗癌特性而闻名.

独特性: 吲哚-3-乙腈因其在植物生物学和医学研究中的双重作用而独一无二。 它能够转化为吲哚-3-乙酸,使其成为研究植物生长的重要化合物,而它与神经递质通路的相互作用突出了它在医学应用中的潜力 .

生化分析

Biochemical Properties

3-Indoleacetonitrile plays a pivotal role in several biochemical reactions. It is primarily involved in the biosynthesis of indole-3-acetic acid, an essential auxin that regulates plant growth and development. The compound interacts with various enzymes, including tryptophan aminotransferase and nitrilase, which catalyze its conversion to indole-3-acetic acid. Additionally, this compound has been shown to inhibit the biofilm formation of Escherichia coli and Pseudomonas aeruginosa, indicating its potential as an antibacterial agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In plant cells, it influences cell division, elongation, and differentiation by modulating the levels of indole-3-acetic acid. In mammalian cells, this compound has demonstrated antiviral activity against influenza A virus and SARS-CoV-2. It enhances the host’s interferon signaling pathway and inhibits autophagic flux, thereby reducing viral replication and improving cell survival . Furthermore, this compound has been found to affect gene expression and cellular metabolism, contributing to its broad-spectrum antiviral properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, modulating their activity. For instance, this compound has been shown to inhibit the interaction between mitochondrial antiviral-signaling protein and the selective autophagy receptor SQSTM1, leading to an increase in mitochondrial antiviral-signaling protein levels . This inhibition enhances the host’s antiviral response, making this compound a potent antiviral agent. Additionally, the compound’s ability to inhibit biofilm formation is attributed to its interference with quorum sensing pathways in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its biological activity. Long-term studies have shown that this compound can sustain its antiviral and antibacterial effects without significant degradation . In in vitro studies, the compound has demonstrated consistent inhibition of viral replication and biofilm formation over extended periods. In vivo studies have also confirmed its long-term efficacy in reducing viral load and improving survival rates in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a non-toxic concentration of 20 mg/kg, the compound effectively reduces mortality and weight loss in mice infected with influenza A virus and SARS-CoV-2 . Higher doses have been associated with increased antiviral activity, but they may also lead to potential toxic effects. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects. Studies have shown that this compound exhibits a dose-dependent response, with higher doses resulting in more pronounced antiviral and antibacterial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the biosynthesis of indole-3-acetic acid. The compound is converted to indole-3-acetic acid through the action of enzymes such as tryptophan aminotransferase and nitrilase . This conversion is a crucial step in the regulation of plant growth and development. Additionally, this compound has been implicated in the metabolism of other indole derivatives, contributing to its diverse biological activities. The compound’s involvement in these metabolic pathways highlights its significance in both plant and microbial systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plants, the compound is transported through the vascular system, reaching various tissues where it exerts its effects. In mammalian cells, this compound is distributed to different cellular compartments, including the cytoplasm and mitochondria . The compound’s localization within these compartments is crucial for its antiviral and antibacterial activities. Studies have shown that this compound can accumulate in specific tissues, enhancing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. In plant cells, the compound is localized in the cytoplasm and nucleus, where it regulates gene expression and cellular metabolism. In mammalian cells, this compound is found in the cytoplasm and mitochondria, where it modulates antiviral responses and inhibits viral replication . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. This precise localization is critical for its biological activity and therapeutic potential .

准备方法

合成路线和反应条件: 吲哚-3-乙腈可以通过多种方法合成。一种常见的方法是在碱的存在下,使吲哚与乙腈反应。 另一种方法包括水解吲哚-3-乙腈以生成吲哚-3-乙酸 .

工业生产方法: 吲哚-3-乙腈的工业生产通常涉及使用先进的有机合成技术。 例如,费歇尔吲哚合成是一种众所周知的生产吲哚衍生物的方法,包括吲哚-3-乙腈 。该方法涉及在酸性条件下使苯肼与醛或酮反应。

化学反应分析

反应类型: 吲哚-3-乙腈会发生各种化学反应,包括:

氧化: 它可以被氧化生成吲哚-3-乙酸。

还原: 还原反应可以将其转化为不同的吲哚衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用还原剂如氢化铝锂。

取代: 取代反应通常涉及卤化剂和催化剂.

主要产物:

氧化: 吲哚-3-乙酸。

还原: 各种还原的吲哚衍生物。

取代: 取代的吲哚化合物.

科学研究应用

吲哚-3-乙腈在科学研究中具有广泛的应用:

化学: 它被用作合成各种吲哚衍生物的结构单元。

生物学: 它在植物生长调节中起着至关重要的作用,并被用来研究植物激素途径.

医学: 研究表明,它由于与血清素和多巴胺途径的相互作用,在癌症治疗中具有潜力.

工业: 它被用于生产植物生长调节剂和除草剂.

相似化合物的比较

Indole-3-acetic acid: A plant hormone derived from indole-3-acetonitrile.

Indole-3-butyric acid: Another plant growth regulator with similar functions.

Indole-3-carbinol: Known for its anticancer properties.

Uniqueness: Indole-3-acetonitrile is unique due to its dual role in plant biology and medical research. Its ability to convert into indole-3-acetic acid makes it a vital compound for studying plant growth, while its interaction with neurotransmitter pathways highlights its potential in medical applications .

属性

IUPAC Name |

2-(1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCPFOBLJMLSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061118 | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-51-7 | |

| Record name | Indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indoleacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG97OFW8JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 - 37 °C | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Indoleacetonitrile exhibits its effects through various mechanisms. For instance, in Acinetobacter baumannii, it inhibits the synthesis of the quorum sensing signal 3-OH-C12-HSL by downregulating the expression of the abaI autoinducer synthase gene. [] This disruption of quorum sensing leads to reduced biofilm formation and motility. [] Additionally, this compound may inhibit efflux pumps by downregulating gene expression, enhancing sensitivity and reducing persistence against antibiotics like imipenem. [] In the context of Influenza A virus, the specific mechanism of action of this compound remains to be fully elucidated. []

A:

- Spectroscopic Data: While the provided research articles don't detail specific spectroscopic data, they refer to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation. [, , ] Researchers often compare obtained data with known standards or spectral databases for identification.

ANone: The provided articles primarily focus on the biological activity of this compound. Information on its material compatibility and stability under various conditions, which would be relevant for certain applications, is not extensively discussed in these studies.

A: The research provided primarily focuses on the biological activity of this compound, specifically its antimicrobial and antiviral properties. [, ] Its potential catalytic properties and applications haven't been a focus in these studies.

A: While the provided research articles don't delve into specific computational studies, they highlight the potential for future research. For instance, understanding the interaction of this compound with the abaI autoinducer synthase gene at a molecular level could be facilitated by computational modeling. [] Similarly, exploring its interaction with Influenza A virus proteins could benefit from such approaches. []

ANone: The provided articles do not delve into specific SHE regulations related to this compound. As research progresses, it will be crucial to conduct comprehensive safety and toxicological assessments to ensure responsible development and use, adhering to relevant regulatory guidelines.

A: While a mouse model study showed that this compound reduced mortality and lung viral titers when administered at 20 mg/kg against specific Influenza A virus strains, [] detailed PK/PD data, including absorption, distribution, metabolism, and excretion (ADME), are not extensively discussed in the provided research. []

ANone: The provided research focuses primarily on the fundamental biological activity of this compound. Drug delivery and targeting strategies, which would be essential for its clinical development, haven't been a primary focus in these studies.

A: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound in various samples. [, , , ] These methods allow for the separation and identification of this compound based on its specific chemical properties.

ANone: Information specifically addressing the environmental impact and degradation pathways of this compound is not extensively discussed in the provided research articles.

ANone: The provided articles primarily focus on the biological activities of this compound, and specific studies dedicated to its dissolution rate and solubility in various media are not included.

ANone: While the provided research articles mention analytical techniques used to detect and quantify this compound, detailed information regarding the validation parameters (accuracy, precision, specificity) of these methods is not explicitly provided.

ANone: The research articles focus primarily on investigating the biological activity of this compound. Specific details regarding the quality control and assurance measures employed during its handling, storage, and use in a research setting are not explicitly stated.

ANone: The provided research articles primarily concentrate on the biological activity of this compound, and detailed information regarding these aspects is not extensively covered in the available literature.

A: Research on this compound spans several decades, with early studies focusing on its presence in plants and potential role as a plant growth regulator. [, , , , ] Over time, investigations have expanded to explore its antimicrobial, [, ] antiviral, [, ] and potential therapeutic properties. [, , ] The identification of this compound in various biological samples, including honeydew from aphids feeding on plants, highlights its ecological relevance. [, ]

A: The research on this compound showcases interdisciplinary approaches, integrating knowledge from plant biology, microbiology, virology, and medicinal chemistry. [, , , , , , , ] Future research may benefit from collaborations with experts in fields such as pharmacokinetics, drug delivery, and toxicology to facilitate the translation of basic research findings into potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-6-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1196835.png)

![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/new.no-structure.jpg)